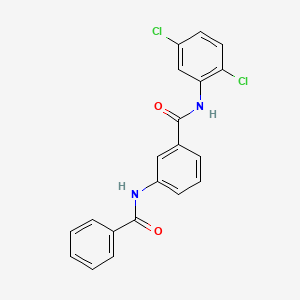
3-benzamido-N-(2,5-dichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzamido-N-(2,5-dichlorophenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. The compound this compound is characterized by the presence of two benzamide groups attached to a dichlorophenyl ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(2,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an arylamine compound. The reaction is carried out in a solution of N,N′-dimethylformamide at a temperature of 60°C. The resulting product is then purified and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(2,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
3-benzamido-N-(2,5-dichlorophenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Agriculture: It is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-tumor or anti-inflammatory activities. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3-benzamido-N-(2,5-dichlorophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of two benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H14Cl2N2O2 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
3-benzamido-N-(2,5-dichlorophenyl)benzamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-9-10-17(22)18(12-15)24-20(26)14-7-4-8-16(11-14)23-19(25)13-5-2-1-3-6-13/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
SFGSPOFCBFMTKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


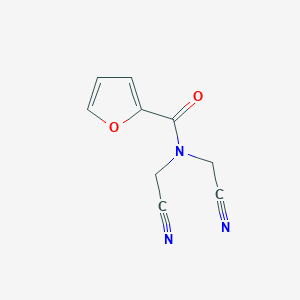
![(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11175107.png)
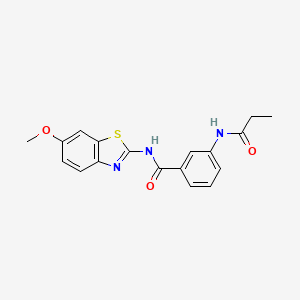
![2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11175137.png)
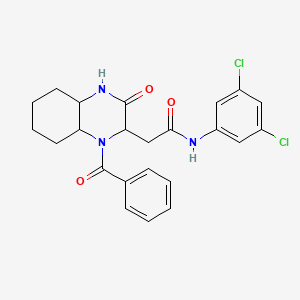
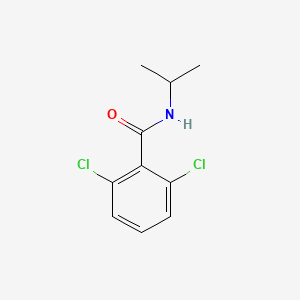
![3-Cyclohexyl-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}propanamide](/img/structure/B11175144.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B11175151.png)
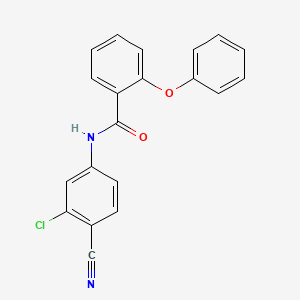
![4-[(2-Benzoyl-4-chlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11175159.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B11175168.png)
![2-phenoxy-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11175171.png)

![2-(benzylsulfonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11175188.png)
